Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester
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Overview
Description
Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclopentanecarboxylic acid, featuring an ethyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Another method involves the base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be further modified to introduce the ethyl and oxo groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Reagents such as sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: Lacks the ethyl group present in cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a methyl ester functional group, which can influence its reactivity and potential applications. This combination of functional groups can provide distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
60887-96-9 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 3-ethyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-6-4-5-7(8(6)10)9(11)12-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
MGMFBKHPJYCHRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1=O)C(=O)OC |
Origin of Product |
United States |
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